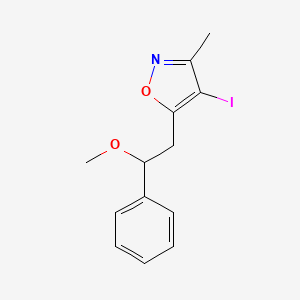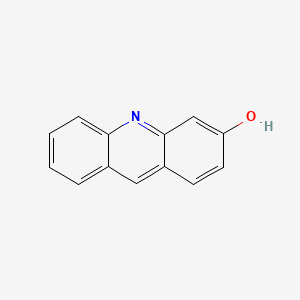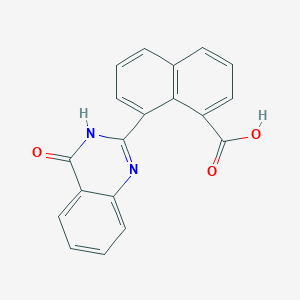
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminobenzamide with naphthalene-1-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may have different biological activities and properties depending on the specific functional groups introduced.
Scientific Research Applications
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular processes such as DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile: This compound has a similar quinazolinone core but with a benzonitrile group instead of a naphthoic acid moiety.
2-Phenyl-3,4-dihydroquinazolin-4-one: Another quinazolinone derivative with a phenyl group, known for its potent inhibitory activity against tankyrase enzymes.
Uniqueness
8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid is unique due to its naphthoic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61802-38-8 |
|---|---|
Molecular Formula |
C19H12N2O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
8-(4-oxo-3H-quinazolin-2-yl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C19H12N2O3/c22-18-12-7-1-2-10-15(12)20-17(21-18)13-8-3-5-11-6-4-9-14(16(11)13)19(23)24/h1-10H,(H,23,24)(H,20,21,22) |
InChI Key |
DONIZLRESHCDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


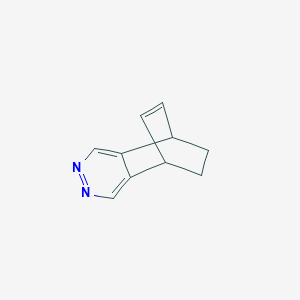
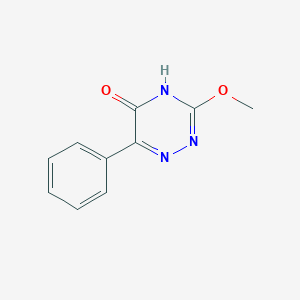
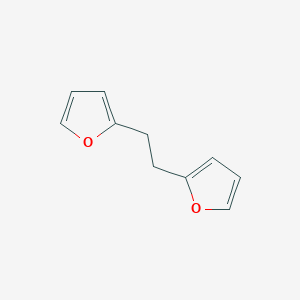

![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
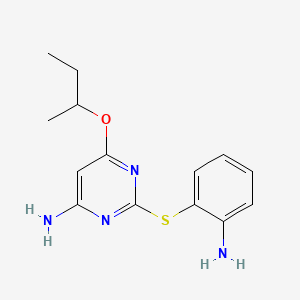

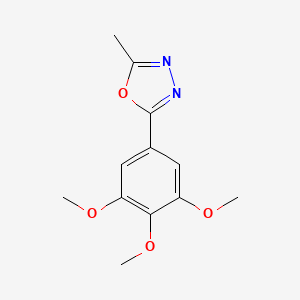
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
